

The Enigmatic Case of SM111: An Unidentified Non-Nucleoside Reverse Transcriptase Inhibitor

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Compound of Interest		
Compound Name:	SM111	
Cat. No.:	B1193498	Get Quote

Initial investigations into the compound designated **SM111** have revealed a significant lack of publicly available data to substantiate its role as a non-nucleoside reverse transcriptase inhibitor (NNRTI) in the context of HIV research and drug development. Despite extensive searches across scientific databases and drug development pipelines, no specific information detailing the chemical structure, mechanism of action, quantitative efficacy, or experimental protocols for a molecule named **SM111** with anti-HIV activity has been found. One identified compound, SMC-111, was investigated for applications in oncology and musculoskeletal diseases, but its development has since been discontinued, and it is not associated with HIV research.[1]

This in-depth guide was intended to provide a comprehensive technical overview of **SM111** for researchers, scientists, and drug development professionals. However, due to the absence of specific data on this compound, we will instead provide a foundational understanding of the principles of non-nucleoside reverse transcriptase inhibitors, their mechanism of action, and the general experimental workflows used in their discovery and development. This will serve as a framework for understanding how a novel NNRTI, such as the hypothetical **SM111**, would be characterized.

The Landscape of HIV Treatment: Role of Reverse Transcriptase Inhibitors

The human immunodeficiency virus (HIV) establishes a chronic infection by retro-transcribing its RNA genome into DNA, which is then integrated into the host cell's genome. This process is



mediated by a viral enzyme called reverse transcriptase (RT).[2][3] Inhibition of this enzyme is a cornerstone of antiretroviral therapy (ART).[2][4]

Reverse transcriptase inhibitors are broadly categorized into two main classes:

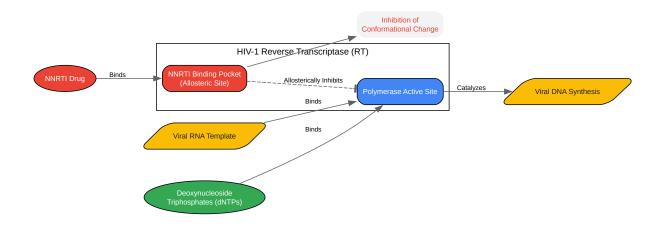
- Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These are analogs of natural deoxynucleotides. After intracellular phosphorylation, they are incorporated into the growing viral DNA chain by RT, causing chain termination.[5]
- Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These are a structurally diverse
 group of compounds that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT,
 located approximately 10 Å from the catalytic site.[6] This binding induces a conformational
 change in the enzyme, thereby inhibiting its function.[7]

Mechanism of Action: The NNRTI Binding Pocket

The allosteric binding site for NNRTIs is unique to HIV-1 RT and is not present in human DNA polymerases, which contributes to their high specificity and lower toxicity compared to some NRTIs. The binding of an NNRTI stabilizes the "open" conformation of the RT's "thumb" and "finger" subdomains, restricting the conformational changes necessary for catalysis.[6]

Below is a conceptual diagram illustrating the mechanism of action of NNRTIs.





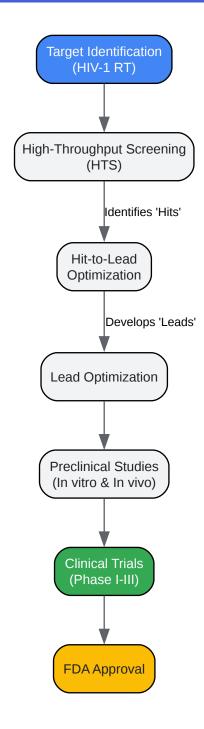
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Caption: Mechanism of NNRTI action on HIV-1 Reverse Transcriptase.

A Generic Workflow for NNRTI Discovery and Evaluation

The discovery and development of a new NNRTI, like the theoretical **SM111**, would follow a rigorous, multi-stage process. This workflow is designed to identify potent and safe drug candidates.





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Caption: Generalized workflow for antiviral drug discovery and development.

Hypothetical Data and Experimental Protocols for an NNRTI



While no data exists for **SM111**, this section outlines the types of quantitative data and experimental protocols that would be essential for its characterization.

Quantitative Data Summary

For a novel NNRTI, the following parameters would be measured to determine its potency, selectivity, and pharmacokinetic profile.



Parameter	Description	Typical Units	Example Value (Hypothetical)
IC50	The concentration of the inhibitor required to reduce the activity of HIV-1 RT by 50%.	nM	5.2
EC50	The concentration of the drug that gives a half-maximal response in a cell- based assay (e.g., inhibition of viral replication).	nM	12.8
CC50	The concentration of the drug that causes the death of 50% of host cells.	μΜ	>100
Selectivity Index (SI)	The ratio of CC50 to EC50, indicating the therapeutic window.	Unitless	>7800
Ki	The inhibition constant, representing the binding affinity of the inhibitor to the enzyme.	nM	2.1
Resistance Profile	The fold-change in EC50 against common NNRTI-resistant mutant strains (e.g., K103N, Y181C).	Fold-change	K103N: 3.5, Y181C: 8.2

Key Experimental Protocols



1. Recombinant HIV-1 RT Inhibition Assay

- Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of HIV-1 reverse transcriptase.
- · Methodology:
 - Recombinant HIV-1 RT is purified from an expression system (e.g., E. coli).
 - The enzyme is incubated with a poly(rA)/oligo(dT) template-primer in a reaction buffer containing dNTPs, one of which is labeled (e.g., 3H-dTTP).
 - The test compound (e.g., **SM111**) is added at various concentrations.
 - The reaction is allowed to proceed at 37°C and then stopped.
 - The amount of newly synthesized DNA is quantified by measuring the incorporation of the radiolabeled nucleotide.
 - IC50 values are calculated from the dose-response curves.

2. Cell-Based Anti-HIV Assay

- Objective: To measure the efficacy of the compound in inhibiting HIV-1 replication in a cellular context.
- Methodology:
 - A susceptible human T-cell line (e.g., MT-4 or CEM) is infected with a laboratory-adapted strain of HIV-1.
 - Immediately after infection, the test compound is added to the cell culture medium in a serial dilution.
 - The cultures are incubated for a period that allows for several rounds of viral replication (e.g., 4-5 days).



- The extent of viral replication is quantified by measuring an endpoint, such as p24 antigen levels in the supernatant (by ELISA) or cytopathic effect (CPE) (by MTT assay).
- EC50 values are determined from the dose-response curves.
- 3. Cytotoxicity Assay
- Objective: To assess the toxicity of the compound to the host cells.
- Methodology:
 - Uninfected host cells (the same line used in the anti-HIV assay) are cultured in the presence of serial dilutions of the test compound.
 - After the same incubation period as the anti-HIV assay, cell viability is measured using a colorimetric assay such as MTT, which measures mitochondrial metabolic activity.
 - CC50 values are calculated to determine the concentration at which the compound is toxic to the cells.

In conclusion, while the specific entity "**SM111**" remains elusive in the field of NNRTI research, the principles and methodologies for evaluating such a compound are well-established. Any new candidate would need to demonstrate high potency against wild-type and resistant HIV-1 strains, a high selectivity index, and favorable pharmacokinetic properties to be considered for further development in the ongoing effort to combat HIV/AIDS.

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